Unique Steric and Electronic Profile from 2-Nitro-3,5-Di-tert-butyl Substitution
The combination of two bulky tert-butyl groups at the 3- and 5-positions with a nitro group at the 2-position creates a highly congested environment around the amino group. This is distinct from the 2,6-di-tert-butyl-4-nitroaniline isomer (CAS 5180-59-6), where the tert-butyl groups are adjacent to the amino group. The calculated LogP for 3,5-ditert-butyl-2-nitroaniline is 4.8764 [1], while its positional isomer, 2,6-di-tert-butyl-4-nitroaniline, has a reported LogP of 4.8764 [2]. Although the LogP values are numerically identical, the differing substitution patterns lead to divergent steric shielding of the reactive amine, influencing its nucleophilicity and accessibility in subsequent reactions. For the non-nitrated analog, 3,5-di-tert-butylaniline, the absence of the nitro group results in a lower LogP (estimated ~4.1) and a fundamentally different electronic distribution, making it unsuitable for applications requiring a strong electron-withdrawing ortho-substituent.
| Evidence Dimension | Substitution Pattern and Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2-nitro-3,5-di-tert-butyl substitution; Calculated LogP = 4.8764 |
| Comparator Or Baseline | 2,6-di-tert-butyl-4-nitroaniline (positional isomer): 2,6-di-tert-butyl-4-nitro substitution; Calculated LogP = 4.8764 |
| Quantified Difference | Identical LogP values, but different steric environment due to distinct substitution pattern |
| Conditions | Computational prediction (ALOGPS 2.1) |
Why This Matters
The specific ortho-nitro/meta-di-tert-butyl arrangement provides a unique steric shield that can be critical for controlling regioselectivity in subsequent reactions, a feature not replicated by positional isomers.
- [1] yybyy.com. 3,5-di-tert-butyl-2-nitroaniline. CAS 60190-51-4. Calculated Properties. View Source
- [2] Molbase. 2,6-ditert-butyl-4-nitroaniline. CAS 5180-59-6. Calculated Properties. View Source
